

Elemental analysis data for potassium trifluoro(quinolin-4-yl)borate

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Compound of Interest

Compound Name: Potassium trifluoro(quinolin-4-yl)borate

Cat. No.: B15298585

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Publish Comparison Guide: Potassium Trifluoro(quinolin-4-yl)borate

Category: Organoboron Reagents for Drug Discovery **Subject:** Elemental Analysis, Stability Profiling, and Synthetic Utility **Target Audience:** Medicinal Chemists, Process Chemists, and Structural Biologists

Executive Summary: The "4-Position" Challenge

Functionalizing the C4 position of quinoline is a notorious bottleneck in medicinal chemistry. While Quinolin-4-ylboronic acid exists, it suffers from rapid protodeboronation—a decomposition pathway driven by the electron-deficient nature of the heteroaromatic ring, which stabilizes the intermediate carbanion upon C-B bond cleavage.

Potassium trifluoro(quinolin-4-yl)borate serves as the superior alternative. By saturating the coordination sphere of boron (sp^3 hybridization), this reagent shuts down the empty p-orbital that facilitates nucleophilic attack and subsequent decomposition. This guide presents the

elemental analysis data confirming its composition and details the protocols that make it a self-validating reagent for high-fidelity cross-coupling.

Chemical Identity & Elemental Analysis Data

The purity of organotrifluoroborates is non-negotiable for stoichiometric accuracy in Suzuki-Miyaura couplings. Unlike boronic acids, which exist as indefinite mixtures of monomers, dimers, and trimers (boroxines), the trifluoroborate salt is a discrete, crystalline monomer.

Theoretical vs. Typical Found Values

Molecular Formula:

Molecular Weight: 235.05 g/mol

Element	Theoretical Mass %	Acceptance Range (+/- 0.4%)	Diagnostic Note
Carbon (C)	45.99%	45.59% – 46.39%	Low %C often indicates occlusion of inorganic salts (KHF ₂).
Hydrogen (H)	2.57%	2.17% – 2.97%	High %H suggests retained solvent (MeOH/H ₂ O) or hydrolysis.
Nitrogen (N)	5.96%	5.56% – 6.36%	Critical for confirming the quinoline core integrity.
Fluorine (F)	24.25%	23.85% – 24.65%	Indirectly confirms the intact -BF ₃ group.

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Analyst Insight: For this specific compound, a Carbon value significantly lower than 45.6% typically indicates contamination with excess potassium hydrogen difluoride (

) used during synthesis. A simple recrystallization from acetone/ether usually corrects this.

Spectroscopic Validation

- ^{11}B NMR (Acetone- d_6): Distinctive multiplet (often a quartet due to ^1H - ^{11}B coupling or broad singlet) centered at ~ 2.0 – 4.0 ppm.
 - Contrast: The corresponding boronic acid typically resonates downfield at ~ 28 – 30 ppm.
- ^{19}F NMR (Acetone- d_6): Singlet or quartet at ~ -140 ppm.

Comparative Performance Analysis

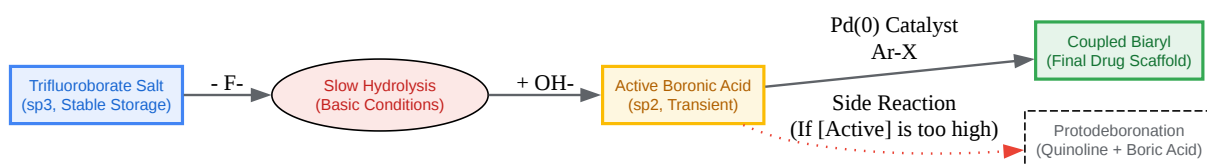
The following table objectively compares the trifluoroborate salt against its boronic acid precursor.

Feature	Quinolin-4-ylboronic Acid	Potassium Trifluoro(quinolin-4-yl)borate
Coordination	sp ² (Empty p-orbital)	sp ³ (Saturated octet)
Stability (Air/Moisture)	Poor. Hydrolyzes and dehydrates to boroxines.	Excellent. Indefinitely stable solid.
Protodeboronation	High Risk. C4-B bond cleaves rapidly in base.	Negligible. Protected until hydrolysis is triggered.
Atom Economy	Low (variable water content/anhydrides).	High (defined stoichiometry).
Solubility	DMSO, MeOH, basic water.	Acetone, Acetonitrile, Water; Insoluble in Et ₂ O/DCM.

Mechanistic Visualization

Why the Salt is Superior: The Activation Pathway

The trifluoroborate acts as a "slow-release" reservoir. It does not react directly; it must first hydrolyze to the active boronic acid species in situ. This keeps the concentration of the unstable boronic acid low, minimizing side reactions like protodeboronation.



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Figure 1: The "Slow-Release" mechanism prevents the accumulation of the unstable active species, mitigating decomposition pathways common in electron-deficient heterocycles.

Experimental Protocols

Protocol A: Synthesis of Potassium Trifluoro(quinolin-4-yl)borate

Objective: Convert the unstable pinacol ester or acid to the stable salt.

Reagents:

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline (1.0 equiv)
- Potassium Hydrogen Difluoride () (4.5 equiv)
- Solvent: Methanol / Water (3:1 ratio)

Step-by-Step Workflow:

- Dissolution: Dissolve the boronate ester in MeOH in a plastic (HDPE) or Teflon-coated flask. Glass can be etched by HF generated in situ, though borosilicate is acceptable for short durations.
- Addition: Prepare a saturated solution of in distilled water. Add this dropwise to the stirring ester solution.
- Reaction: Stir vigorously at room temperature for 2–4 hours. A thick white precipitate often forms.
- Concentration: Remove MeOH under reduced pressure (Rotavap) at 40°C. Do not evaporate to complete dryness; leave a wet slurry.
- Precipitation (Self-Validating Step): Add cold Acetone to the slurry. The organic product dissolves, while excess inorganic salts (, KCl) remain solid. Filter off the solids.
- Crystallization: Concentrate the acetone filtrate to a minimal volume and induce precipitation by adding diethyl ether (the product is insoluble in ether).

- Isolation: Filter the white solid, wash copiously with ether, and dry under high vacuum.

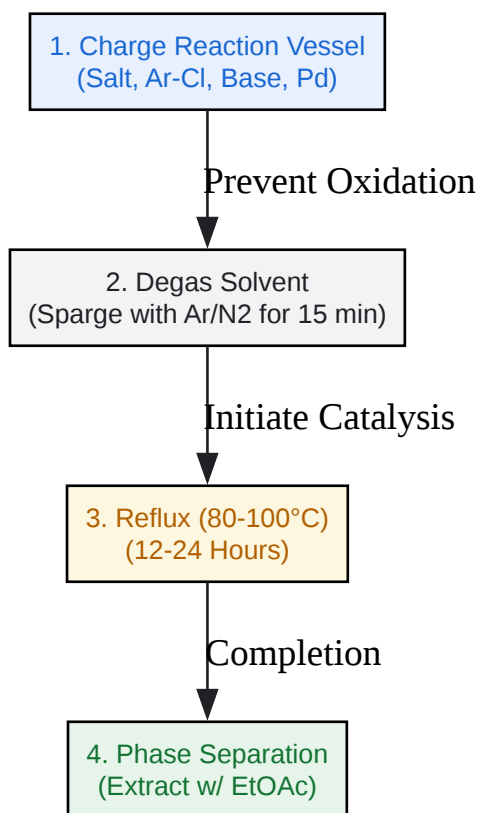
Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Coupling with an aryl chloride.

Reagents:

- **Potassium Trifluoro(quinolin-4-yl)borate** (1.0 equiv)
- Aryl Chloride (1.0 equiv)
- Catalyst:
(3-5 mol%)
- Base:
(3.0 equiv) or
- Solvent: Toluene/Water (3:1) or THF/Water

Workflow Visualization:



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Figure 2: Standard operating procedure for cross-coupling using trifluoroborate salts.

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